molecular formula C11H14N2O B1427353 2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide CAS No. 1894628-49-9

2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide

货号: B1427353
CAS 编号: 1894628-49-9
分子量: 190.24 g/mol
InChI 键: NKCDVKISFNKTNS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide, known for its structural complexity and biological potential, is a derivative of tetrahydroisoquinoline (THIQ). This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in oncology and neuropharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C12H15N3OC_{12}H_{15}N_{3}O, with a molecular weight of approximately 217.27 g/mol. Its structure integrates a tetrahydroisoquinoline moiety with an acetamide group, which is significant for its biological activity.

Property Value
Molecular FormulaC12H15N3OC_{12}H_{15}N_{3}O
Molecular Weight217.27 g/mol
IUPAC NameThis compound

The primary mechanism of action for this compound involves the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. CDKs are crucial regulators of the cell cycle; their inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound binds to the ATP-binding site of CDK2, disrupting its kinase activity and thereby affecting cellular proliferation.

Anticancer Activity

Research indicates that this compound has significant potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. For instance:

  • In vitro studies demonstrated that treatment with this compound resulted in decreased viability of cancer cells such as MCF-7 (breast cancer) and A549 (lung cancer) cells.
  • Mechanistic studies revealed that the compound activates apoptotic pathways through caspase activation and downregulation of anti-apoptotic proteins like Bcl-2 .

Neuropharmacological Effects

Beyond its anticancer properties, this compound exhibits neuroprotective effects. It has been implicated in modulating neurotransmitter systems and may influence dopaminergic signaling pathways. This suggests potential applications in treating neurodegenerative disorders such as Parkinson's disease.

Binding Affinity Studies

Binding affinity studies have shown that this compound interacts with several receptors involved in neurotransmission:

Receptor Binding Affinity (nM) Effect
CDK2IC50 ~ 50Inhibition of kinase activity
5-HT2C receptorIC50 ~ 23.5Modulation of serotonergic activity
Melatonin MT1/MT2MT1: IC50 ~ 23.5
MT2: IC50 ~ 32.6
Modulation of melatonergic signaling

Study on Anticancer Properties

A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of THIQ derivatives including this compound. The results indicated that modifications to the acetamide group significantly affected the compound's potency against CDK2 .

Neuroprotective Effects

Another investigation focused on the neuroprotective effects of THIQ derivatives. The study found that compounds similar to this compound could reduce oxidative stress in neuronal cells and improve survival rates under neurotoxic conditions .

科学研究应用

Medicinal Chemistry

Potential Drug Development:
The compound has been recognized for its potential as a therapeutic agent in various diseases. Its structure allows it to interact with multiple biological targets, making it a candidate for drug development. Notably, it has been studied as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation and is implicated in cancer progression.

Synthetic Pathways:
The synthesis of 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with acetic anhydride or acetic acid under controlled conditions. This synthetic route is essential for producing the compound in high purity and yield for further biological evaluation.

Neuropharmacology

Neuroprotective Effects:
Compounds containing the tetrahydroisoquinoline moiety have been studied for their neuroprotective properties. Research indicates that derivatives of this compound can modulate neurotransmitter systems and may inhibit enzymes involved in catecholamine metabolism. This suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease .

Binding Affinity Studies:
Investigations into the binding affinity of this compound to various receptors have shown promising results. The compound's ability to interact with neurotransmitter receptors indicates its potential utility in developing treatments for cognitive decline associated with neurodegenerative diseases .

Cancer Research

Antitumor Activity:
The compound has been evaluated for its antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including human cervix carcinoma cells (HeLa) and colorectal adenocarcinoma cells (HT-29). The mechanism of action appears to involve the inhibition of key enzymes and pathways that promote cancer cell survival and proliferation .

Case Studies and Efficacy:
Recent studies have documented the efficacy of this compound in xenograft models where it exhibited significant tumor growth inhibition compared to control groups. For instance, at doses of 20 mg/kg, tumor growth inhibition rates reached up to 60%. These findings underline the compound's potential as a lead candidate for further development in oncology.

Data Table: Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique PropertiesApplications
This compoundTetrahydroisoquinoline moietyCDK2 inhibitorCancer therapy
N,N-Dimethyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamideDimethylacetamide groupAntitumor activityMedicinal chemistry
N-Methoxy-N-methyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamideMethoxy group additionNeuroprotective effectsNeuropharmacology

属性

IUPAC Name

2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-11(14)6-8-2-1-3-9-7-13-5-4-10(8)9/h1-3,13H,4-7H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCDVKISFNKTNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CC=C2)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1894628-49-9
Record name 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide
Reactant of Route 2
2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide
Reactant of Route 3
2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide
Reactant of Route 4
2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide
Reactant of Route 5
2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。